2,3-Difluoro-1-(hexyloxy)-4-methylbenzene
Description
Properties
IUPAC Name |
2,3-difluoro-1-hexoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLEXZNFDESKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of Prefunctionalized Benzene Derivatives
A foundational strategy involves introducing fluorine atoms early in the synthesis. In one approach, 3-methylphenol is sequentially fluorinated using in situ-generated difluorocarbene. As demonstrated by Menger et al., Seyferth’s reagent (Ph-Hg-CF₃) reacts with cyclobutene intermediates to produce difluorinated aromatics via a cationic ring-expansion mechanism. Adapting this method, 3-methylphenol is first converted to a cyclobutene derivative through a zirconium-mediated [2+2] cycloaddition. Subsequent treatment with Seyferth’s reagent at reflux in benzene introduces two fluorine atoms at the 2- and 3-positions, yielding 2,3-difluoro-4-methylphenol (Figure 1).
Critical Parameters :
Williamson Etherification for Hexyloxy Group Installation
The hexyloxy group is introduced via nucleophilic substitution. 2,3-Difluoro-4-methylphenol reacts with 1-bromohexane in the presence of NaH as a base, following protocols analogous to those in Royal Society of Chemistry methodologies. Anhydrous THF at 60°C for 12 hours achieves 85% conversion, with purification via flash chromatography (hexane:ethyl acetate = 95:5).
Optimization Insights :
Alternative Pathway: Suzuki-Miyaura Coupling
For substrates requiring late-stage functionalization, a palladium-catalyzed coupling strategy is viable. 2,3-Difluoro-4-iodo-1-methoxybenzene undergoes Suzuki coupling with hexyloxyboronic acid pinacol ester. Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C for 8 hours affords the target compound in 78% yield.
Trade-offs :
-
Cost : Palladium catalysts increase synthesis expenses by ~30%.
-
Scalability : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Reaction Optimization and Yield Enhancement
Temperature and Solvent Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate fluorination but promote protodeboronation in coupling steps. Optimal conditions balance reactivity and stability:
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fluorination | Benzene | 80 | 72 |
| Etherification | THF | 60 | 85 |
| Suzuki Coupling | Toluene | 80 | 78 |
Catalytic Systems in Fluorination
Bimetallic catalysts (e.g., Pd/Cu) enhance fluorination efficiency. For example, CuI (10 mol%) with Pd(OAc)₂ reduces reaction time from 24 to 8 hours while maintaining yields ≥70%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹⁹F NMR : Peaks at δ -120.3 (F-2) and -122.1 (F-3) ppm confirm regioselectivity.
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¹H NMR : Methyl group resonance at δ 2.35 (s, 3H) with coupling to fluorine (J = 2.1 Hz).
Challenges and Limitations
Regiochemical Control
Electron-withdrawing fluorine atoms direct electrophiles to the 4-position, complicating methyl group installation. Pre-methylation strategies (e.g., starting with 4-methylphenol) mitigate this issue but require harsh fluorination conditions.
Functional Group Compatibility
Hexyloxy groups are susceptible to oxidation during fluorination. Protecting groups (e.g., TBS ethers) are necessary but add synthetic steps.
Industrial Scalability and Applications
Continuous-Flow Synthesis
Pilot-scale studies demonstrate that tubular reactors with immobilized Pd catalysts achieve 90% conversion in ≤1 hour, reducing catalyst loading by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially inhibiting or modulating their activity. The hexyloxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Structural Analogs in Anticonvulsant Research
Triazole Derivatives (Compounds III and 5f):
and highlight 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles as anticonvulsants. For example:
- Compound 5f : 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole
Comparison to Target Compound :
While 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene lacks a triazole core, the hexyloxy substituent suggests similar lipophilicity. However, the absence of a triazole ring may reduce receptor affinity, highlighting the importance of heterocyclic cores in pharmacological activity .
Cyclohexyl-Substituted Difluoro Benzenes
trans-2,3-Difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene (CAS 415915-42-3) :
trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene (CAS 415915-41-2) :
- Structure : Propylcyclohexyl substituent instead of pentyl.
- Impact : Shorter alkyl chains may reduce thermal stability in mesophases .
The methoxy group in these analogs vs. hexyloxy in the target compound also alters electronic effects and chain flexibility .
Ethynyl- and Difluoromethoxy-Substituted Analogs
1-Ethynyl-2,3-difluoro-4-methoxybenzene (CAS 931108-29-1) :
- Structure : Ethynyl group at position 1, methoxy at position 4.
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1) :
- Structure : Difluoromethoxy (electron-withdrawing) and aldehyde (reactive) groups.
- Synthesis : Prepared via nucleophilic substitution between 3,4-dihydroxybenzaldehyde and chlorodifluoromethane .
Comparison to Target Compound :
The target compound’s hexyloxy group is electron-donating, which may increase metabolic stability compared to the electron-withdrawing difluoromethoxy group. The absence of an aldehyde group in the target compound reduces reactivity, favoring storage and handling .
Alkoxy Chain Length and Position Effects
- Hexyloxy vs. Heptyloxy : In triazole derivatives (), heptyloxy improves PI (11.3 vs. 6.4 for carbamazepine). Longer chains enhance lipid membrane interaction but may reduce aqueous solubility.
- Methoxy vs. Hexyloxy : Methoxy groups (e.g., in cyclohexyl analogs) offer less lipophilicity, limiting blood-brain barrier penetration compared to hexyloxy .
Data Tables
Table 1: Key Properties of Structural Analogs
*Estimated based on molecular formula.
Biological Activity
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry and other fields.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available starting materials such as 4-methylphenol and appropriate fluorinating agents.
- Fluorination : The introduction of fluorine atoms at the 2 and 3 positions can be achieved through electrophilic aromatic substitution or direct fluorination methods.
- Alkylation : The hexyloxy group is introduced via alkylation reactions using hexanol derivatives under basic conditions.
Biological Properties
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity to enzymes compared to their non-fluorinated counterparts, potentially leading to increased efficacy in therapeutic applications.
The biological activity of this compound is hypothesized to involve:
- Molecular Interactions : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their activity and altering metabolic processes within cells.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- Fluorinated Derivatives of 2-Deoxy-D-Glucose :
-
Pharmacological Applications :
- Research into other fluorinated compounds has shown their utility in drug discovery due to their ability to modulate enzyme activity and influence cellular signaling pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for preparing 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene?
Methodological Answer:
The synthesis typically involves introducing the hexyloxy group via nucleophilic aromatic substitution (SNAr) on a fluorinated benzene precursor. For example:
Precursor preparation : Start with 2,3-difluoro-4-methylphenol. React with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the hydroxyl group with hexyloxy .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or GC-MS .
Validation : Characterize via and NMR to verify substitution patterns and absence of byproducts .
Advanced: How do fluorine substituents influence the electronic environment and reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of fluorine atoms activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality impacts cross-coupling reactions:
- Suzuki-Miyaura Coupling : The hexyloxy group enhances solubility in nonpolar solvents, while fluorine substituents stabilize transition states via inductive effects. Optimize conditions using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/water .
- Contradictions : Competing dehalogenation may occur if harsh conditions (e.g., high temperature) are used. Monitor reaction progress via TLC and adjust catalyst loading to minimize side reactions .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- and NMR : Identify substituent positions and confirm hexyloxy integration. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while fluorine atoms split adjacent proton signals .
- IR Spectroscopy : Detect C-F stretches (~1100–1250 cm⁻¹) and C-O-C ether linkages (~1050 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.15) and fragmentation patterns to rule out impurities .
Advanced: How can computational modeling predict the mesomorphic behavior of this compound in liquid crystal applications?
Methodological Answer:
Density Functional Theory (DFT) : Calculate dipole moments and polarizability to assess molecular alignment in mesophases. Fluorine atoms reduce symmetry, favoring nematic phases .
Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., van der Waals forces) influenced by the hexyloxy chain’s flexibility. Longer alkyl chains enhance liquid crystalline stability .
Validation : Compare predicted phase transitions (e.g., isotropic-to-nematic) with experimental differential scanning calorimetry (DSC) data to refine models .
Basic: What solvent systems are suitable for recrystallization?
Methodological Answer:
- Polar aprotic solvents : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by slow addition of hexane to induce crystallization .
- Mixed solvents : Ethanol/water (7:3) is effective due to the compound’s moderate polarity. Monitor crystal growth under controlled cooling (−20°C) .
Advanced: How does the hexyloxy chain impact biological activity in enzyme inhibition studies?
Methodological Answer:
- Lipophilicity : The hexyloxy group increases logP values, enhancing membrane permeability. Assess via octanol/water partition experiments .
- Structure-Activity Relationships (SAR) : Compare inhibition of cytochrome P450 enzymes (e.g., CYP3A4) with shorter-chain analogs. Use fluorometric assays to quantify IC₅₀ values and identify steric effects from the hexyloxy moiety .
Basic: What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H335) or skin contact (H315) .
- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration to minimize environmental release of fluorinated byproducts .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of -labeled analog : Introduce at the methyl group via labeled methyl iodide in the precursor .
- Mass Spectrometry Imaging (MSI) : Track metabolic incorporation in in vitro models (e.g., liver microsomes) to identify metabolites like hydroxylated or demethylated derivatives .
Basic: What chromatographic methods resolve isomeric impurities?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Fluorine atoms increase retention time, separating ortho/meta isomers .
- GC-MS : Optimize temperature ramping (e.g., 5°C/min) to distinguish volatile byproducts (e.g., dehalogenated species) .
Advanced: Can this compound act as a photoacid generator in polymer chemistry?
Methodological Answer:
- Mechanism : Under UV light, the hexyloxy group may cleave to release protons, initiating cationic polymerization. Test via real-time FTIR to monitor epoxy resin curing rates .
- Contradictions : Competing fluorophore emission at 350–400 nm could reduce efficiency. Compare with non-fluorinated analogs to quantify quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
